molecular formula C21H15NO2 B1342596 9-Benzylcarbazole-3,6-dicarboxaldehyde CAS No. 200698-05-1

9-Benzylcarbazole-3,6-dicarboxaldehyde

Cat. No. B1342596
M. Wt: 313.3 g/mol
InChI Key: RZSXZJXJVWYRIU-UHFFFAOYSA-N
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Description

9-Benzylcarbazole-3,6-dicarboxaldehyde is a chemical compound with the molecular formula C21H15NO2 . It is a solid substance at 20 degrees Celsius . The compound is light yellow to brown in color and appears as a powder or crystal .


Molecular Structure Analysis

The molecular structure of 9-Benzylcarbazole-3,6-dicarboxaldehyde consists of 42 bonds in total. These include 27 non-H bonds, 23 multiple bonds, 4 rotatable bonds, 2 double bonds, and 21 aromatic bonds. The structure also contains 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 aldehyde groups (aromatic), and 1 pyrrole .


Physical And Chemical Properties Analysis

9-Benzylcarbazole-3,6-dicarboxaldehyde has a molecular weight of 313.36 . It is a solid at 20 degrees Celsius and should be stored under inert gas to avoid air sensitivity .

Scientific Research Applications

Electrochromic Polymers

9-Benzylcarbazole-3,6-dicarboxaldehyde derivatives have been utilized in the development of novel electrochromic polymers. These polymers are synthesized through Suzuki reactions and are noted for their excellent solubility, film-forming ability, high coloration efficiency, and electrochromic stability. Such properties indicate their significant potential as electrochromic materials, which can be applied in smart windows, displays, and low-energy-consuming devices (Zhang et al., 2019).

Photophysical Properties and Fluorescent Dyes

The solvatochromic behavior of carbazole derivatives, including 9-Benzylcarbazole-3,6-dicarboxaldehyde, has been studied, revealing their potential as fluorescent dyes. These compounds exhibit positive solvatochromism and solvatofluorism, indicating their usefulness in the development of new optical materials and sensors. Their thermal stability up to 300°C and the detailed study of their UV–Vis absorption and fluorescence emission spectra in various solvents underline their applicability in diverse scientific fields (Gupta et al., 2011).

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives, including those related to 9-Benzylcarbazole-3,6-dicarboxaldehyde, have shown promise in the creation of bicarbazole/cyanobenzene hybrid host materials for OLED applications. These materials exhibit high thermal stabilities, thermally activated delayed fluorescence (TADF), and tunable electrochemical properties. Their synthesis involves a straightforward one-step catalyst-free C-N coupling reaction, providing a new avenue for the development of efficient, solution-processed OLEDs (Cao et al., 2017).

Schiff Bases for Neurodegenerative Disorders

Research into Schiff bases derived from carbazole analogs, including 9-Benzylcarbazole-3,6-dicarboxaldehyde, has identified potential treatments for neurodegenerative diseases such as Alzheimer’s disease. Through bioinformatics, cheminformatics, and computational pharmacological methods, these studies aim to predict the drug-like, pharmacokinetic, and pharmacodynamic properties of new compounds, as well as their binding to therapeutic targets (Avram et al., 2021).

Photostability and Thermostability in Imaging

Carbazole derivatives have been investigated for their photostability and thermostability, making them suitable for applications in imaging technologies, particularly protein labeling. These compounds demonstrate high quantum yields and significant fluorescence intensity increases when labeling proteins like bovine serum albumin (BSA), showcasing their potential in biological imaging and diagnostics (Yu et al., 2014).

Safety And Hazards

9-Benzylcarbazole-3,6-dicarboxaldehyde is classified as a skin irritant and serious eye irritant . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

9-benzylcarbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSXZJXJVWYRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596607
Record name 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzylcarbazole-3,6-dicarboxaldehyde

CAS RN

200698-05-1
Record name 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Benzylcarbazole-3,6-dicarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7.0 g (27.2 mmol) of 9-benzylcarbazole (4d), 11.8 g (161.4 mmol) of DMF, 4.0 g (29.3 mmol) of zinc chloride, 17.0 g (110.9 mmol) of phosphorus oxychloride and 100 ml of toluene were allowed to react and after treated in the same manner as with Example 1 (1), and treated by silica gel column chromatography (eluent: toluene, and then ethyl acetate) to obtain crystals. These crystals were recrystallized from ethyl acetate toluene to obtain 3.0 g of 3,6-diformyl-9-benzylcarbazole.
Quantity
7 g
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11.8 g
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17 g
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100 mL
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Example 1 ( 1 )
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4 g
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